Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- is a complex compound identified in the Colour Index by Colour Index Constitution Number, C.I. 15865:4 . This compound is known for its vibrant color properties and is often used in various industrial applications, particularly in dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- typically involves the azo coupling reaction. This process starts with the diazotization of 4-chloro-3-sulfophenylamine, followed by coupling with 3-hydroxy-2-naphthalenecarboxylic acid under controlled pH conditions . The reaction is carried out in an aqueous medium, and the pH is maintained around 4-5 to ensure optimal coupling efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale azo coupling reactions in batch reactors. The process is carefully monitored to maintain the desired pH and temperature conditions. The final product is then purified through filtration and recrystallization to obtain the desired purity and color properties .
Analyse Chemischer Reaktionen
Types of Reactions
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of manganese.
Reduction: It can be reduced under specific conditions to yield different manganese complexes.
Substitution: The compound can undergo substitution reactions, particularly at the azo group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include various manganese complexes and substituted azo compounds, which have different applications in dyes and pigments .
Wissenschaftliche Forschungsanwendungen
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- involves its interaction with various molecular targets and pathways. The compound’s azo group can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Manganese, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid complex
- Manganese, 4-[(4-chloro-5-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid complex
Uniqueness
Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]- is unique due to its specific structural configuration, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in industrial applications, particularly in the production of dyes and pigments .
Eigenschaften
CAS-Nummer |
73385-04-3 |
---|---|
Molekularformel |
C17H9ClMnN2O6S |
Molekulargewicht |
459.7 g/mol |
IUPAC-Name |
5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate;manganese(2+) |
InChI |
InChI=1S/C17H11ClN2O6S.Mn/c18-13-6-5-10(8-14(13)27(24,25)26)19-20-15-11-4-2-1-3-9(11)7-12(16(15)21)17(22)23;/h1-8,21H,(H,22,23)(H,24,25,26);/q;+2/p-2 |
InChI-Schlüssel |
JMMSVXXBVYHBFX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=CC(=C(C=C3)Cl)S(=O)(=O)[O-])[O-])C(=O)O.[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.